Cas no 861211-51-0 (1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine)

1-(6-Chloro-3-pyridinyl)methyl-2-methylpiperidine is a chemically synthesized compound featuring a pyridine core substituted with a chloro group at the 6-position and a 2-methylpiperidinylmethyl moiety at the 3-position. This structure imparts distinct reactivity and potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate in the synthesis of neonicotinoid-class insecticides. The chloro-pyridine group enhances electrophilic character, while the methylpiperidine moiety contributes to steric and electronic modulation, influencing binding affinity or metabolic stability. Its well-defined molecular architecture allows for precise derivatization, making it valuable for targeted chemical development. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine structure
861211-51-0 structure
Product name:1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine
CAS No:861211-51-0
MF:C12H17ClN2
MW:224.729781866074
CID:4661724
PubChem ID:3711158

1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
    • 1-[(6-chloro-3-pyridinyl)methyl]-2-methylpiperidine
    • MLS000720782
    • HMS2708G10
    • SMR000336766
    • Z234894447
    • G42514
    • EN300-56360
    • 861211-51-0
    • 2X-0841
    • CHEMBL1305781
    • MFCD05256124
    • AKOS016339995
    • DTXSID001324265
    • CS-0251845
    • AKOS000159172
    • 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine
    • Inchi: 1S/C12H17ClN2/c1-10-4-2-3-7-15(10)9-11-5-6-12(13)14-8-11/h5-6,8,10H,2-4,7,9H2,1H3
    • InChI Key: GJJRFHPCKPHDSV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)CN1CCCCC1C

Computed Properties

  • Exact Mass: 224.1080262g/mol
  • Monoisotopic Mass: 224.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 16.1
  • XLogP3: 2.9

1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C592805-50mg
1-[(6-chloro-3-pyridinyl)methyl]-2-methylpiperidine
861211-51-0
50mg
$ 95.00 2022-06-06
Enamine
EN300-56360-2.5g
2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
2.5g
$765.0 2023-02-10
Apollo Scientific
OR32592-1g
2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
1g
£462.00 2025-02-20
Enamine
EN300-56360-0.5g
2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
0.5g
$281.0 2023-02-10
Key Organics Ltd
2X-0841-0.5G
1-[(6-chloro-3-pyridinyl)methyl]-2-methylpiperidine
861211-51-0 >95%
0.5g
£165.00 2025-02-09
Key Organics Ltd
2X-0841-10MG
1-[(6-chloro-3-pyridinyl)methyl]-2-methylpiperidine
861211-51-0 >95%
10mg
£63.00 2025-02-09
A2B Chem LLC
AI76493-100mg
2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
100mg
$167.00 2024-04-19
Aaron
AR00IT5L-500mg
2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
500mg
$412.00 2025-02-28
Aaron
AR00IT5L-1g
2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
1g
$520.00 2025-02-28
1PlusChem
1P00ISX9-500mg
2-chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine
861211-51-0 95%
500mg
$392.00 2025-03-01

Additional information on 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine

Introduction to 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine (CAS No. 861211-51-0)

1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine, a compound with the chemical identifier CAS No. 861211-51-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of a chloro substituent at the 6-position of the pyridine ring and a methyl group on the piperidine nitrogen enhances its potential as a pharmacophore in drug design and development.

The structural features of 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine make it an attractive candidate for further investigation in medicinal chemistry. The chloro group, in particular, is known to influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This compound's unique combination of functional groups positions it as a versatile building block for synthesizing novel therapeutic agents.

In recent years, there has been growing interest in developing small molecule inhibitors that target specific enzymes and receptors involved in various diseases. Piperidine derivatives have emerged as a promising class of compounds due to their ability to modulate enzyme activity and receptor binding. The study of 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine falls within this broader context, with researchers exploring its potential applications in treating conditions such as neurological disorders, inflammation, and cancer.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The piperidine core is a well-established pharmacophore in many approved drugs, and modifications to this core can lead to enhanced potency and selectivity. The incorporation of a chloro group at the 6-position of the pyridine ring adds an additional layer of complexity, which can be exploited to fine-tune the pharmacological properties of the molecule.

The synthesis of 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the synthetic pathway but also allow for greater control over the stereochemistry of the product.

The biological activity of this compound has been preliminarily evaluated in various in vitro assays. Initial studies suggest that it exhibits inhibitory activity against several key enzymes and receptors relevant to human health. For instance, it has shown potential as an antagonist for certain G protein-coupled receptors (GPCRs), which are involved in signal transduction pathways that regulate physiological processes.

The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic properties, toxicity profiles, and therapeutic potential of compounds like 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine. These studies provide critical insights into how the compound behaves within living systems and help identify potential liabilities before it moves into clinical trials.

In conclusion, 1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine (CAS No. 861211-51-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments.

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Amadis Chemical Company Limited
(CAS:861211-51-0)1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine
A1235275
Purity:99%/99%
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Price ($):235/940